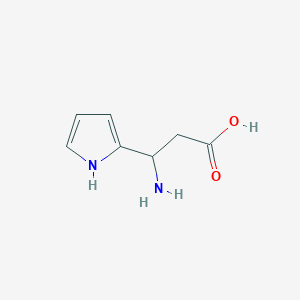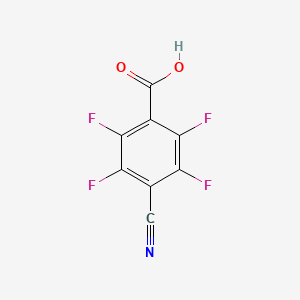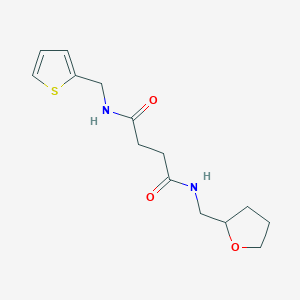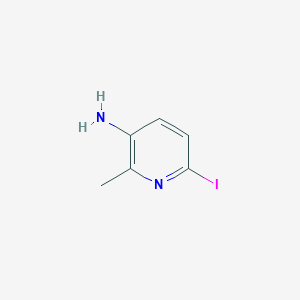![molecular formula C16H21F3N2O2 B12447116 1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine CAS No. 887590-23-0](/img/structure/B12447116.png)
1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The trifluoromethylphenyl group is then introduced via nucleophilic substitution reactions. The final step involves the protection of the amino group with a tert-butyl carbamate (Boc) group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
TERT-BUTYL 3-AMINOAZETIDINE-1-CARBOXYLATE: Similar structure but lacks the trifluoromethylphenyl group.
TERT-BUTYL 3-BROMOAZETIDINE-1-CARBOXYLATE: Contains a bromo group instead of the trifluoromethylphenyl group.
TERT-BUTYL 3-(CYANOMETHYLENE)AZETIDINE-1-CARBOXYLATE: Features a cyanomethylene group in place of the trifluoromethylphenyl group.
Uniqueness
The presence of the trifluoromethylphenyl group in TERT-BUTYL 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)AZETIDINE-1-CARBOXYLATE imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
887590-23-0 |
|---|---|
分子式 |
C16H21F3N2O2 |
分子量 |
330.34 g/mol |
IUPAC名 |
tert-butyl 3-[[3-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-6-4-5-12(7-13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3 |
InChIキー |
RGYSILLMJRNQNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)

![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)

![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)


![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
